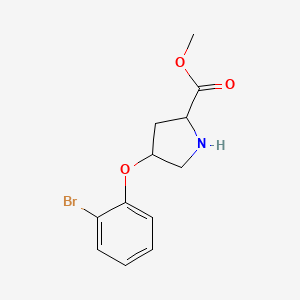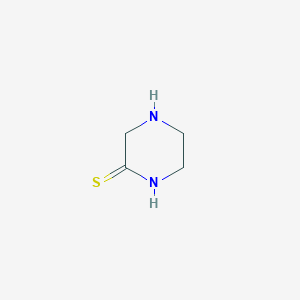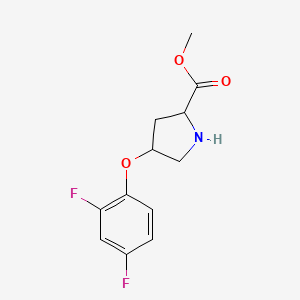
HA454S D-Trp(Me)-OH-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HA454S D-Trp(Me)-OH-HCl, also known as Fmoc-D-Trp(Me)-OH, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its unique properties, which include the presence of a methyl group on the indole ring. This compound is often utilized in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA454S D-Trp(Me)-OH-HCl typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of a methyl group on the indole ring. The process generally includes the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Methylation of the Indole Ring: The indole ring of the protected tryptophan is methylated using a methylating agent such as methyl iodide under basic conditions.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
HA454S D-Trp(Me)-OH-HCl undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The methyl group on the indole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxaldehyde, while substitution reactions can produce various substituted tryptophan derivatives.
Scientific Research Applications
HA454S D-Trp(Me)-OH-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of HA454S D-Trp(Me)-OH-HCl involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl group on the indole ring can affect the binding affinity and specificity of the peptides to their molecular targets, thereby modulating their biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Trp-OH: A similar compound without the methyl group on the indole ring.
Fmoc-D-Trp-OH: The D-enantiomer of tryptophan without the methyl group.
Fmoc-L-Trp(Me)-OH: The L-enantiomer with a methyl group on the indole ring.
Uniqueness
HA454S D-Trp(Me)-OH-HCl is unique due to the presence of the methyl group on the indole ring, which can significantly alter its chemical and biological properties compared to other tryptophan derivatives. This modification can enhance the stability, binding affinity, and specificity of peptides synthesized using this compound.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H |
InChI Key |
XHHFEVHSOOFMGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)






![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)
![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)



